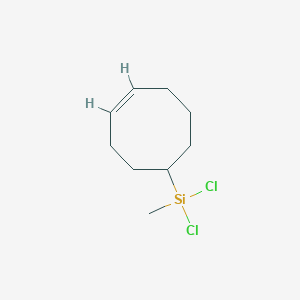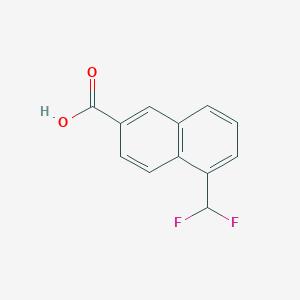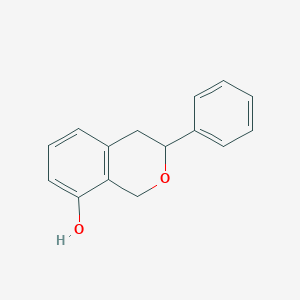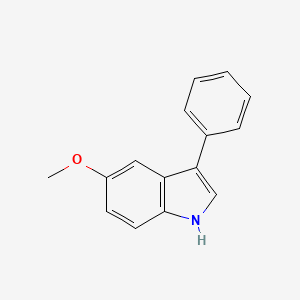
(Z)-Dichloro(cyclooct-4-en-1-yl)(methyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-Dichloro(cyclooct-4-en-1-yl)(methyl)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to two chlorine atoms, a cyclooctene ring, and a methyl group. This compound is notable for its unique structure, which imparts distinct chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Dichloro(cyclooct-4-en-1-yl)(methyl)silane typically involves the reaction of cyclooctene with a chlorosilane reagent under controlled conditions. One common method is the hydrosilylation of cyclooctene using dichloromethylsilane in the presence of a platinum catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced catalytic systems to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反応の分析
Types of Reactions
(Z)-Dichloro(cyclooct-4-en-1-yl)(methyl)silane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as alcohols, amines, or thiols, to form corresponding silane derivatives.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes, depending on the oxidizing agent and conditions.
Reduction Reactions: Reduction of the compound can lead to the formation of silanes with different substituents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alcohols, amines, and thiols, typically under mild conditions with a base such as triethylamine.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or peracids are used under controlled conditions to achieve selective oxidation.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Silane derivatives with various functional groups.
Oxidation Reactions: Silanols and siloxanes.
Reduction Reactions: Reduced silane compounds with different substituents.
科学的研究の応用
(Z)-Dichloro(cyclooct-4-en-1-yl)(methyl)silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organosilicon compounds and as a reagent in organic synthesis.
Biology: Employed in the modification of biomolecules for imaging and labeling studies.
Medicine: Investigated for potential use in drug delivery systems and as a component in biomedical devices.
Industry: Utilized in the production of specialty polymers, coatings, and adhesives.
作用機序
The mechanism of action of (Z)-Dichloro(cyclooct-4-en-1-yl)(methyl)silane involves its reactivity with nucleophiles and electrophiles. The silicon atom, being electrophilic, readily reacts with nucleophiles, leading to the formation of new silicon-carbon or silicon-heteroatom bonds. The compound’s unique structure allows for selective reactions, making it a valuable tool in synthetic chemistry.
類似化合物との比較
Similar Compounds
Trichloro(cyclooct-4-en-1-yl)silane: Similar structure but with three chlorine atoms instead of two.
Cyclooct-4-en-1-yltrimethylsilane: Contains a trimethylsilyl group instead of dichloromethylsilyl.
Cyclooct-4-en-1-ylmethanol: Features a hydroxyl group instead of a silane group.
Uniqueness
(Z)-Dichloro(cyclooct-4-en-1-yl)(methyl)silane is unique due to its combination of a cyclooctene ring and a dichloromethylsilane group. This structure imparts distinct reactivity and makes it suitable for specific applications in synthetic chemistry and material science.
特性
分子式 |
C9H16Cl2Si |
|---|---|
分子量 |
223.21 g/mol |
IUPAC名 |
dichloro-[(4Z)-cyclooct-4-en-1-yl]-methylsilane |
InChI |
InChI=1S/C9H16Cl2Si/c1-12(10,11)9-7-5-3-2-4-6-8-9/h2-3,9H,4-8H2,1H3/b3-2- |
InChIキー |
NLHSKAODZBMJCF-IHWYPQMZSA-N |
異性体SMILES |
C[Si](C1CCC/C=C\CC1)(Cl)Cl |
正規SMILES |
C[Si](C1CCCC=CCC1)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![Ethyl 4-amino-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxylate](/img/structure/B11883444.png)



